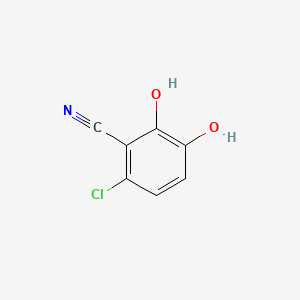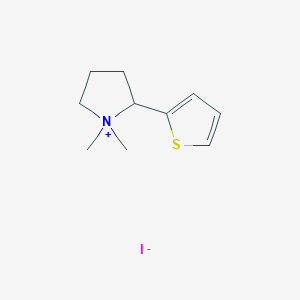
6-Chloro-2,3-dihydroxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2,3-dihydroxybenzonitrile is an organic compound with the molecular formula C7H4ClNO2. It consists of a benzene ring substituted with a chlorine atom, two hydroxyl groups, and a nitrile group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-dihydroxybenzonitrile can be achieved through several methods. One common approach involves the chlorination of 2,3-dihydroxybenzonitrile. This reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the production process .
化学反応の分析
Types of Reactions
6-Chloro-2,3-dihydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 6-chloro-2,3-benzoquinone.
Reduction: Formation of 6-chloro-2,3-dihydroxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-2,3-dihydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Chloro-2,3-dihydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2,3-Dihydroxybenzonitrile: Lacks the chlorine substituent, which can affect its reactivity and biological activity.
6-Chloro-2-hydroxybenzonitrile: Lacks one hydroxyl group, which can influence its hydrogen bonding capabilities and overall properties.
Uniqueness
6-Chloro-2,3-dihydroxybenzonitrile is unique due to the presence of both hydroxyl groups and a chlorine atom on the benzene ring.
特性
| 117654-16-7 | |
分子式 |
C7H4ClNO2 |
分子量 |
169.56 g/mol |
IUPAC名 |
6-chloro-2,3-dihydroxybenzonitrile |
InChI |
InChI=1S/C7H4ClNO2/c8-5-1-2-6(10)7(11)4(5)3-9/h1-2,10-11H |
InChIキー |
KGZZFGYAABNXML-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1O)O)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14303280.png)

![Benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol](/img/no-structure.png)
![N-[Di(propan-2-yl)boranyl]pyridin-2-amine](/img/structure/B14303297.png)



